molecular formula C9H11N3O3S2 B7566957 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B7566957
M. Wt: 273.3 g/mol
InChI Key: NXDRYFZVAWACFJ-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide, also known as MOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOSA is a sulfonamide derivative that contains a thiophene ring and an oxadiazole moiety, making it an interesting compound for various research applications.

Mechanism of Action

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes, including carbonic anhydrases and matrix metalloproteinases. These enzymes play important roles in various physiological processes, including cell proliferation, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential for use as a drug candidate. However, N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's limitations include its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide. One potential area of research is the development of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide derivatives with improved bioavailability and solubility. Another area of research is the investigation of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's potential as a drug candidate for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide's mechanism of action and its effects on various physiological processes.

Synthesis Methods

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with thiophene-2-sulfonyl chloride in the presence of a base. The resulting product can be purified using column chromatography, yielding pure N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide.

Scientific Research Applications

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has been shown to have potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S2/c1-6(9-10-7(2)11-15-9)12-17(13,14)8-4-3-5-16-8/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRYFZVAWACFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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